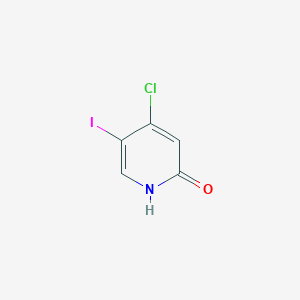

4-Chloro-5-iodopyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXFBCLQWNJKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297583 | |

| Record name | 2(1H)-Pyridinone, 4-chloro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628557-08-3 | |

| Record name | 2(1H)-Pyridinone, 4-chloro-5-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628557-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridinone, 4-chloro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Iodopyridin 2 Ol and Analogous Structures

Strategies for Regioselective Halogenation of Pyridine (B92270) Derivatives

The introduction of halogen atoms at specific positions on the pyridine ring is a fundamental step in the synthesis of the target compound and its analogs. Both electrophilic and nucleophilic halogenation methods are employed, with the choice of strategy depending on the existing substituents and desired regiochemistry.

Electrophilic Introduction of Halogens (e.g., Chlorination, Iodination)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the ring's electron-deficient nature. However, the presence of an activating group, such as a hydroxyl or amino group, facilitates this reaction. For pyridin-2-one systems, the C3 and C5 positions are more electron-rich and thus more susceptible to electrophilic attack.

Direct chlorination of pyridin-2-ol precursors can be achieved using various chlorinating agents. For instance, the chlorination of 4-methylpyridin-3-ol to 6-chloro-4-methylpyridin-3-ol (B578558) can be accomplished with agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. The use of N-chlorosuccinimide (NCS) is another common method, particularly when higher regioselectivity is required, often in conjunction with protecting the hydroxyl group.

Iodination is typically carried out using iodine (I₂) in the presence of a base or an oxidizing agent. For example, the synthesis of 3-chloro-5-iodo-2-pyridinol involves the reaction of 5-chloro-6-hydroxynicotinic acid with iodine in an aqueous alkaline iodide solution at elevated temperatures. google.com Another approach involves the use of N-iodosuccinimide (NIS) in a suitable solvent, which can be effective for the iodination of activated pyridine rings. A palladium-catalyzed ipso-iododecarboxylation strategy has also been reported for the synthesis of iodoarenes from aromatic carboxylic acids, offering a controllable method for iodination. researchgate.net

| Reagent | Substrate | Product | Conditions | Yield (%) |

| Thionyl chloride (SOCl₂) | 4-Methylpyridin-3-ol | 6-Chloro-4-methylpyridin-3-ol | Reflux, 80°C, 6h | 72 |

| N-Chlorosuccinimide (NCS) | 3-(tert-butyldimethylsilyloxy)-4-methylpyridine | 6-Chloro-3-(tert-butyldimethylsilyloxy)-4-methylpyridine | Acetonitrile (B52724), 60°C, 8h | >90 (regioselectivity) |

| Iodine (I₂) / NaOH | 5-Chloro-6-hydroxynicotinic acid | 3-Chloro-5-iodo-2-pyridinol | Aqueous, 100°C | Not specified |

| N-Iodosuccinimide (NIS) / Pd(OAc)₂ | Aromatic carboxylic acids | Iodoarenes | DMF, 120°C, 3h | High |

Nucleophilic Aromatic Substitution (SNAr) Routes for Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing halogens onto a pyridine ring, especially at the C2 and C4 positions, which are electron-deficient. masterorganicchemistry.com This approach is particularly useful when the pyridine ring is activated by electron-withdrawing groups or when dealing with polyhalogenated pyridines.

The reactivity of halogens as leaving groups in SNAr reactions on activated aryl substrates typically follows the order F > Cl ≈ Br > I. researchgate.net This strategy can be employed to replace one halogen with another or to introduce a halogen onto a pyridine ring that already contains other functional groups. For instance, the synthesis of 2-iodo- and 2,9-diiodo-1,10-phenanthroline has been achieved by heating the corresponding chloro-derivatives with 57% aqueous HI. researchgate.net

A key consideration in SNAr is the regioselectivity, which is dictated by the electronic properties of the pyridine ring. The negative charge in the Meisenheimer intermediate is better stabilized when the nucleophilic attack occurs at the C2 or C4 position, due to delocalization onto the nitrogen atom. mdpi.com

| Nucleophile | Substrate | Product | Conditions | Yield (%) |

| Hydrazine | 2-Chloro-5-nitrobenzotrifluoride | Hydrazino-5-nitrobenzotrifluoride | DMSO | Not specified |

| Pyrrolidine | 4-Chloroquinazoline | 4-Pyrrolidinylquinazoline | 100°C, 17h | Not specified |

| Aqueous HI (57%) | 2-Chloropyridine | 2-Iodopyridine | Heating | 10 (conversion) |

Approaches to Introduce the Hydroxyl Functionality

The introduction of a hydroxyl group to form a pyridin-2-ol or pyridin-4-ol is another crucial transformation. This can be achieved either by converting a pre-existing halogenated pyridine or by building the pyridinone ring from acyclic precursors.

Conversion of Halogenated Pyridines to Pyridinols

Halogenated pyridines can be converted to their corresponding pyridinols through nucleophilic substitution or hydrolysis, often under forcing conditions. For example, 2-chloro-5-methyl-4-pyridinamine can be converted to 4-amino-5-methyl-2(1H)-pyridone by reaction with KOH in methanol (B129727) in an autoclave at elevated temperatures. google.com Similarly, 4-nitropyridine-N-oxide can be converted to 4-chloropyridine-N-oxide by heating with concentrated hydrochloric acid, which can then be reduced to 4-chloropyridine (B1293800) and subsequently hydrolyzed. sciencemadness.org

Another route involves the conversion of a halogenated pyridine to an organometallic intermediate, followed by oxidation. For instance, 2-chloro-5-iodopyridine (B1352245) can be treated with butyllithium (B86547) to form the corresponding organolithium derivative, which is then reacted with trimethyl borate (B1201080) and oxidized with hydrogen peroxide to yield 2-chloro-5-hydroxypyridine. tandfonline.com

| Starting Material | Reagents | Product | Conditions | Yield (%) |

| 2-Chloro-5-methyl-4-pyridinamine | KOH, Methanol | 4-Amino-5-methyl-2(1H)-pyridone | Autoclave, elevated temperature | 84 (overall) |

| 2-Chloro-5-iodopyridine | 1. BuLi, 2. B(OMe)₃, 3. H₂O₂ | 2-Chloro-5-hydroxypyridine | -78°C to rt | 66 |

| 4-Nitropyridine-N-oxide | HCl (conc.) | 4-Chloropyridine-N-oxide | 160°C, sealed tube | 80 |

Synthesis via Pyridinone Precursors

Building the pyridinone ring from acyclic precursors is a versatile strategy that allows for the introduction of various substituents. One common method involves the cyclization of β-ketoenamides, which can be prepared through a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. Subsequent intramolecular aldol-type condensation of the β-ketoenamides can efficiently furnish pyridin-4-ols. semanticscholar.org

Another approach is the reaction of trichloroacetyl chloride with acrylonitrile (B1666552) in the presence of a catalyst, which can yield 3,5,6-trichloropyridin-2-ol. google.com

| Precursors | Intermediate/Product | Conditions |

| Lithiated alkoxyallenes, nitriles, carboxylic acids | β-Ketoenamides -> Pyridin-4-ols | Multi-step |

| Trichloroacetyl chloride, acrylonitrile | 3,5,6-Trichloropyridin-2-ol | Catalytic, 130-200°C |

Multi-Step Synthesis and Sequential Functionalization

The synthesis of a specifically substituted compound like 4-chloro-5-iodopyridin-2-ol often requires a multi-step approach involving sequential functionalization. A plausible synthetic route could start from a readily available pyridin-2-ol derivative, followed by sequential halogenation.

A potential strategy could involve the following steps:

Starting Material: Begin with 4-chloropyridin-2-ol. nih.gov

Iodination: The C5 position of 4-chloropyridin-2-ol is activated towards electrophilic substitution. Iodination could be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF. The reaction conditions would likely require heating to achieve a reasonable reaction rate.

An alternative approach could start with a different precursor and introduce the functionalities in a different order:

Starting Material: Begin with a suitable pyridin-2-one precursor.

Iodination: Introduce the iodine at the 5-position via electrophilic iodination.

Chlorination: Introduce the chlorine at the 4-position. This step might be more challenging due to the directing effects of the existing substituents and may require specific strategies like directed ortho-metalation if a suitable directing group is present, or nucleophilic substitution on a pre-functionalized ring.

A documented synthesis for the regioisomer, 3-chloro-5-iodo-2-pyridinol, starts with 5-chloro-6-hydroxynicotinic acid, which is then iodinated. google.com This highlights the importance of starting with a precursor that already contains some of the desired functionalities or directing groups to control the regiochemistry of subsequent steps.

| Step | Reactants | Reagents | Product |

| 1 | 4-Chloropyridin-2-ol | N-Iodosuccinimide (NIS) | This compound |

| 1 (Alternative) | 5-Chloro-6-hydroxynicotinic acid | I₂ in aqueous alkaline iodide | 3-Chloro-5-iodo-2-pyridinol |

Utilization of Orthogonal Protecting Groups

In the multistep synthesis of complex molecules like substituted pyridinols, protecting groups are essential for temporarily masking reactive functional groups. uchicago.edu An orthogonal protecting group strategy is particularly powerful, as it employs multiple protecting groups that can be removed selectively under different reaction conditions without affecting the others. uchicago.edu This allows for the sequential modification of different parts of a molecule.

For a pyridin-2-ol scaffold, which exists in tautomeric equilibrium with its corresponding pyridone form, both the nitrogen and oxygen atoms can be protected. The choice of protecting groups is critical for directing subsequent reactions. Common orthogonal sets include acid-labile groups like tert-butoxycarbonyl (Boc), base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc), and those removed by reduction, such as 2,2,2-trichloroethoxycarbonyl (Troc). google.comtotal-synthesis.com For instance, the N-terminus of an amino acid can be protected with an allyloxycarbonyl (Alloc) group, which is orthogonal to the tert-butyl (tBu) group used for side-chain protection. researchgate.net

The Troc group, for example, can protect amines or alcohols as stable carbamates or carbonates and is resistant to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. total-synthesis.com It is typically introduced using 2,2,2-trichloroethyl chloroformate (Troc-Cl) and a base like pyridine and removed under reductive conditions, often with zinc powder. total-synthesis.com This orthogonality provides chemists with a versatile toolkit for complex synthetic sequences.

Table 1: Examples of Orthogonal Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Common Substrate | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine, Alcohol | Acidic (e.g., TFA) google.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine) google.com |

| Benzyl | Bn | Alcohol, Carboxylic Acid | Hydrogenolysis |

| tert-Butyldimethylsilyl | TBDMS/TBS | Alcohol | Fluoride ion (e.g., TBAF) |

Directed Metalation Strategies for Specific Positions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directing metalation group" (DMG), a functional group containing a heteroatom that can coordinate to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi). wikipedia.orgbaranlab.org This coordination brings the lithium reagent into close proximity to an ortho-proton, facilitating its removal and the formation of a lithiated intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles to introduce a new substituent exclusively at the ortho-position. wikipedia.org

For pyridin-2-ol derivatives, the hydroxyl group (or the carbonyl group in the pyridone tautomer) can serve as a directing group. harvard.edu The lithiation of the pyridine ring can be efficient with appropriate directing groups, overcoming the competing reaction of nucleophilic addition of the organometallic reagent to the ring. harvard.edu This method provides a direct route to functionalize the positions adjacent to the directing group. For example, a regioselective ortho-lithiation using lithium diisopropylamide (LDA) followed by quenching with an electrophile like triisopropylborate can be used to introduce a boronic acid group. researchgate.net Hindered metal-amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), have also proven effective for the efficient directed metalation of electron-poor heteroarenes. harvard.edu

Halogen Exchange Reactions for Iodination

Halogen exchange reactions are a common and effective method for introducing iodine into aromatic systems. These reactions, often referred to as Finkelstein-type reactions, typically involve the substitution of a chlorine or bromine atom with iodine. manac-inc.co.jp This approach is particularly useful when direct iodination is difficult or results in poor regioselectivity.

Acid-Mediated Halogen Exchange Protocols

Acid-mediated halogen exchange provides a metal-free method for converting aryl chlorides to aryl iodides. thieme-connect.comresearchgate.net In this protocol, heterocyclic chlorides, including those of pyridine, can be converted to their corresponding iodides in good to high yields by reacting them with a source of iodide, such as sodium iodide (NaI), in the presence of an acid. thieme-connect.comresearchgate.net The reaction is highly regioselective, with chloride substituents at the 2- and 4-positions of the pyridine ring being readily substituted. thieme-connect.comresearchgate.net For instance, the conversion of 4,7-dichloroquinoline (B193633) hydrochloride to 7-chloro-4-iodoquinoline (B1588978) proceeds in almost 90% yield, demonstrating the selectivity of the exchange. researchgate.net Positions on the ring that are not activated for nucleophilic aromatic substitution typically remain inert to this halide exchange. researchgate.net

Catalyst-Promoted Iodination Procedures

Transition metal catalysts, particularly those based on palladium (Pd) and copper (Cu), are widely used to promote iodination reactions, including halogen exchange and direct C-H iodination. Copper(I) iodide (CuI) can catalyze the Finkelstein reaction, converting aryl chlorides and bromides into the corresponding aryl iodides. mdpi.com

Palladium-catalyzed reactions offer another versatile route. For example, Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed for a wide range of heterocycles, including pyridines. nih.gov These reactions can be directed by a coordinating group on the substrate to achieve high regioselectivity. nih.gov In some cases, ligands such as phosphines are used to facilitate the catalytic cycle. acs.org For example, the use of Pd(OAc)₂ with the DPEphos ligand has been shown to give good results in palladium-catalyzed C-N bond formation. acs.org Furthermore, iodine itself can act as a catalyst in certain reactions, such as the synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media, demonstrating an environmentally sustainable approach. nih.gov

Table 2: Comparison of Iodination Methods

| Method | Reagents | Key Features |

|---|---|---|

| Acid-Mediated Exchange | NaI, Acid (e.g., HI) | Metal-free; regioselective for activated positions (2- and 4- on pyridine). thieme-connect.comresearchgate.net |

| Copper-Catalyzed Exchange | CuI, Ligand | Effective for aromatic Finkelstein reactions. mdpi.com |

Mechanistic Studies of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The synthesis of a polysubstituted pyridine like this compound likely involves intermediates characteristic of the specific reactions employed.

Investigation of Reaction Intermediates

The synthesis of this compound can be envisioned through several pathways, each with distinct intermediates.

Directed Metalation Pathway : If a DoM strategy is used, the key intermediate is an aryllithium species. wikipedia.org The process begins with the formation of a complex between the directing group (e.g., the hydroxyl or a protected version) and the alkyllithium reagent. wikipedia.org This complex facilitates the deprotonation of the adjacent ring position to form a stabilized lithiated pyridine intermediate. wikipedia.org This highly reactive species is then trapped by an iodine-containing electrophile.

Halogen Exchange Pathway : In an acid-mediated halogen exchange, the reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. Protonation of the pyridine nitrogen would activate the ring towards nucleophilic attack by the iodide ion. For catalyst-promoted reactions, the mechanism is more complex. In copper-catalyzed reactions, several mechanisms have been proposed, including the formation of a Cu(III) intermediate via oxidative addition, or a single electron transfer (SET) process. researchgate.net In palladium-catalyzed C-H iodination, the mechanism often involves the formation of a palladacycle intermediate after C-H activation, followed by reaction with the iodine source. nih.gov

The specific intermediates formed would depend on the precise sequence of chlorination, iodination, and hydroxylation steps used to construct the final molecule. For example, one possible route involves the reaction of 5-chloro-6-hydroxynicotinic acid with iodine in an aqueous alkaline iodide solution to form 3-chloro-5-iodo-2-pyridinol, a structural isomer of the target compound. google.com This suggests that electrophilic aromatic substitution on a pre-existing pyridinol ring is a viable strategy, likely proceeding through a standard SEAr mechanism involving a sigma complex (Wheland intermediate).

Analysis of Regioselectivity and Yield Optimization

The synthesis of polysubstituted pyridin-2-ols, such as this compound, presents significant challenges in controlling the regioselectivity of substitution and optimizing reaction yields. The electronic properties of the substituents already present on the pyridine ring, namely the chloro and hydroxyl groups, dictate the position of subsequent functionalization. This section analyzes the factors influencing the regioselective iodination of a 4-chloropyridin-2-ol precursor and explores strategies for maximizing the yield of the desired product by examining methodologies applied to analogous structures.

Regioselectivity in the Synthesis of Substituted Pyridin-2-ols

The precise placement of an iodine atom onto the 4-chloropyridin-2-ol scaffold is a matter of directing group effects. The pyridin-2-ol core exists in tautomeric equilibrium with its corresponding pyridin-2-one form. Both the hydroxyl (-OH) group in the pyridin-2-ol tautomer and the amide functionality in the pyridin-2-one tautomer, along with the chloro (-Cl) group at the C4 position, influence the electronic distribution within the ring and thus direct the regiochemical outcome of electrophilic substitution reactions like iodination.

The hydroxyl group is an activating ortho-, para-director, meaning it promotes electrophilic substitution at positions C3 and C5. Conversely, the chlorine atom is a deactivating ortho-, para-director. The interplay of these effects determines the ultimate position of iodination. In the case of electrophilic substitution on 4-chloropyridin-2-ol, the C5 position is electronically favored due to the strong activating and directing effect of the adjacent hydroxyl group.

A relevant example can be found in the synthesis of the isomeric compound, 3-chloro-5-iodo-2-pyridinol. This compound is prepared by the iodination of 5-chloro-6-hydroxynicotinic acid with iodine (I2) in an aqueous alkaline iodide solution. The reaction is conducted at elevated temperatures, typically between 40° C and 150° C, with 100° C being a preferred temperature. google.com The resulting 3-chloro-5-iodo-2-pyridinol precipitates from the reaction mixture upon lowering the pH. google.com This synthesis demonstrates the feasibility of selective iodination on a substituted pyridinol ring.

The regioselectivity of substitution on pyridine rings is highly sensitive to the electronic properties of the functional groups present. For instance, in the electrophilic substitution of BINOL (1,1'-bi-2-naphthol), changing the hydroxyl groups to acetate (B1210297) groups alters the regioselectivity of bromination from the 6-position to the 5-position due to the reduced electron-donating effect. acs.org This principle highlights how modifying substituents can be a tool to control the reaction's regiochemical outcome in heterocyclic systems as well.

Yield Optimization Strategies

Optimizing the yield for the synthesis of this compound involves careful control over reaction conditions such as temperature, catalysts, reagents, and reaction time. Studies on analogous heterocyclic compounds provide insight into effective optimization strategies.

Catalysis and Reaction Conditions: The choice of catalyst and reaction conditions is paramount. For example, palladium-catalyzed reactions have been shown to be effective for the controlled iodination of aromatic carboxylic acids, where the process can be directed to produce either mono- or di-iodinated products with high yields by adjusting the conditions. researchgate.net A study on the synthesis of 1H-pyrazolo[3,4-b]pyridines reported achieving yields of up to 98% by using acetic acid at reflux temperature for one hour. mdpi.com In another context, the formation of methyl 4-chloropicolinimidate from the corresponding nitrile was best achieved using a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), as the use of sodium methanolate led to an undesired side reaction where the chlorine atom was substituted by a methoxy (B1213986) group. clockss.org

Biocatalytic Approaches: Biocatalysis offers a promising alternative for regioselective synthesis and yield optimization. Whole cells of Burkholderia sp. MAK1 have been used for the oxyfunctionalization of pyridine derivatives. nih.gov In the bioconversion of 4-chloropyridin-2-amine, an analogous structure, the reaction rate was optimized by controlling the temperature. The most rapid conversion was observed at 30 °C and 35 °C, achieving a 97% conversion rate after six hours at 30 °C. nih.gov Higher temperatures proved to be unfavorable due to the potential inactivation of the biocatalyst. nih.gov

The following table summarizes research findings on yield optimization for reactions involving analogous substituted heterocyclic compounds.

| Product/Reaction | Reagents/Conditions | Yield | Reference |

| 1H-Pyrazolo[3,4-b]pyridines | 1,3-dicarbonyl compounds, AcOH, reflux, 1 hr | Up to 98% | mdpi.com |

| 6-amino-4-chloro-pyridin-3-ol | Bioconversion of 4-chloropyridin-2-amine using Burkholderia sp. MAK1, 30 °C, 6 hrs | 97% (conversion rate) | nih.gov |

| Trisubstituted pyrazoles | 1,3-diketones, aryl hydrazines | 79-89% | mdpi.com |

| 4-Chloropyridine | N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride, PCl₅, 140-150 °C, 40 min | 73.6% | google.com |

| 5-chloropyridin-2-yl trifluoromethanesulfonate (B1224126) | 5-chloropyridin-2-ol, Tf₂O | 50% | rsc.org |

This interactive table allows for the sorting and filtering of data related to synthetic yields of analogous compounds.

By leveraging established principles of regioselectivity and adopting systematic optimization strategies informed by the synthesis of similar structures, the preparation of this compound can be approached with a higher degree of control, leading to improved yields of the desired isomer.

Advanced Spectroscopic Characterization of 4 Chloro 5 Iodopyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the precise location of the hydrogen atoms within the 4-Chloro-5-iodopyridin-2-ol molecule. The chemical shifts would indicate the electronic environment of the protons on the pyridine (B92270) ring, while the coupling constants would reveal the connectivity between adjacent protons. However, no published ¹H NMR spectra or corresponding data for this specific compound could be located.

Carbon (¹³C) NMR Spectroscopic Fingerprinting

Carbon (¹³C) NMR spectroscopy provides a unique "fingerprint" of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment produces a separate signal, allowing for the confirmation of the number and types of carbon atoms present. A ¹³C NMR spectrum for this compound would be essential for confirming the carbon framework of the substituted pyridine ring, but such data is not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are advanced methods used to establish the connectivity between atoms in a molecule. COSY identifies proton-proton couplings, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These analyses would be crucial for the unambiguous assignment of all proton and carbon signals in this compound. Unfortunately, no studies employing these techniques for this compound have been reported.

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₅H₃ClINO), HRMS would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated value. This critical piece of data for confirming the compound's identity is not present in the available literature.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of this fragmentation pattern can provide valuable information about the molecule's structure. For this compound, the fragmentation would be expected to show losses of substituents like chlorine, iodine, and the hydroxyl group, providing further evidence for the proposed structure. However, no mass spectra or fragmentation analyses for this compound have been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides unequivocal proof of a compound's chemical structure and offers insights into its solid-state properties. For this compound, this would involve growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.

Analysis of Molecular Conformation and Bond Parameters

Following successful structure solution and refinement, this section would detail the intramolecular features of this compound. It would include a discussion of the pyridine ring's planarity and the orientation of the chloro, iodo, and hydroxyl substituents. A table of selected bond lengths and angles would be provided to compare with standard values and highlight any interesting structural features, such as bond strain or electronic effects from the substituents.

Characterization of Crystal Packing and Intermolecular Interactions

This part of the analysis would focus on how individual molecules of this compound arrange themselves in the crystal lattice. It would describe the key intermolecular interactions, such as hydrogen bonds (e.g., O-H···N) and potentially halogen bonds (e.g., C-I···O or C-I···N), that stabilize the crystal structure. The nature of these interactions dictates many of the material's bulk properties.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for functional group identification and provide a characteristic "fingerprint" for a compound.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of a molecule are crucial for understanding its electronic structure, excited state behavior, and potential applications in areas such as optoelectronics and sensing. This section details the advanced spectroscopic characterization of this compound, focusing on its interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption Properties

The UV-Vis absorption spectrum of a molecule provides insights into the electronic transitions from the ground state to various excited states. For this compound, it is important to consider its tautomeric forms: the pyridin-2-ol form and the pyridin-2-one form. In solution and in the solid state, substituted 2-hydroxypyridines predominantly exist as the pyridin-2-one tautomer, which is generally the more stable form. This tautomerism significantly influences the electronic absorption characteristics.

The chlorine atom at the 4-position and the iodine atom at the 5-position are anticipated to cause a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted pyridin-2-one. This is due to the extension of the conjugated π-system and the electronic effects of the halogens. The iodine atom, in particular, with its potential for d-orbital participation and its polarizability, can significantly influence the electronic transitions.

To provide a comparative context, the UV-Vis absorption data for several related substituted pyridin-2-one and pyridine derivatives are presented below. These data illustrate the typical absorption ranges for this class of compounds. For instance, studies on various substituted pyridines show absorption bands corresponding to π-π* and n-π* transitions. In 2-chloro-6-ethoxy-3-nitro pyridine, the introduction of multiple substituents leads to complex spectra that are sensitive to the solvent environment. The UV/Vis spectrum of 6-chloro-2-hydroxypyridine has been a subject of study in the context of metal complexes, indicating its relevance as a ligand. thermofisher.com The tautomerism and the resulting UV/Vis spectra of substituted 2-hydroxypyridines can be complex, with the equilibrium between the oxo and hydroxy forms being influenced by both the substituent and the solvent. semanticscholar.org

Table 1: UV-Vis Absorption Data for Selected Related Pyridine Derivatives

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| (P)-7 | Chloroform | 250.0, 310.0 | 23600, 23066 | rsc.org |

| (P2)-8 | Chloroform | 250.0, 319.0 | 29017, 38713 | rsc.org |

| Unspecified | Chloroform | 251.0, 269.0, 316.0 | 36560, 34572, 41923 | rsc.org |

| 2-Aminopyridine | 1M H2SO4 | ~310 | Not Specified | edinst.com |

| Quinine Bisulphate | 1M H2SO4 | ~310, ~345 | Not Specified | edinst.com |

Note: The data in this table are for structurally related compounds and are provided for comparative purposes. They are not the experimental data for this compound.

Photoluminescence (PL) Emission Characteristics

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited state properties and relaxation pathways of a molecule.

Specific experimental photoluminescence data for this compound are not documented in the available scientific literature. However, a qualitative discussion of its potential emission characteristics can be made based on its molecular structure and the properties of similar compounds.

The pyridin-2-one scaffold is known to be a part of various fluorescent molecules. The emission properties are highly sensitive to the nature and position of substituents on the pyridine ring. Generally, the presence of electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield.

In the case of this compound, the presence of the iodine atom is a critical factor. Iodine, being a heavy atom, is known to promote intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1) via spin-orbit coupling. This "heavy-atom effect" can lead to a significant decrease in fluorescence quantum yield and may enhance phosphorescence. Therefore, it is plausible that this compound may exhibit weak fluorescence or be non-fluorescent at room temperature in solution, with the dominant de-excitation pathway being non-radiative decay or phosphorescence.

Some substituted pyridine derivatives have been shown to be luminescent, with applications in organic light-emitting diodes (OLEDs). For instance, certain 2-(butylamino)cinchomeronic dinitrile derivatives exhibit dual-state emission. semanticscholar.org The photoluminescence quantum yields of some 2-butylamino-substituted cinchomeronic dinitriles can be as high as 63%. semanticscholar.org This highlights that the core pyridine structure can be part of highly emissive systems. However, the specific combination of chloro and iodo substituents in this compound makes a direct comparison challenging.

Further experimental investigation would be required to definitively characterize the photoluminescence properties of this compound, including its emission spectrum, quantum yield, and excited-state lifetime.

Computational and Theoretical Investigations of 4 Chloro 5 Iodopyridin 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. novapublishers.com It is widely employed in chemistry and materials science to predict and analyze a variety of molecular properties.

Geometry Optimization and Conformational Landscapes

A fundamental application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the minimum energy arrangement of its atoms. This process, known as geometry optimization, is crucial for understanding a molecule's stability and reactivity. For a molecule like 4-Chloro-5-iodopyridin-2-ol, which can exist in different tautomeric forms (e.g., the pyridin-2-ol and pyridin-2(1H)-one forms), DFT can be used to calculate the energies of these different conformers and identify the most stable structure.

For instance, in studies of similar substituted pyridines, DFT calculations are routinely used to predict bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model.

Table 1: Illustrative Optimized Geometry Parameters for a Substituted Pyridine (B92270) Analog

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 119.5 |

| C-I | 2.102 | C-C-I | 120.1 |

| C-O | 1.358 | C-N-C | 117.3 |

| N-H | 1.012 | H-N-C | 115.4 |

| C-C (ring) | 1.390 - 1.410 | ||

| C-N (ring) | 1.330 - 1.380 |

Note: The data in this table is representative of typical values for substituted pyridines and is not specific to this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Orbital Energetics)

DFT calculations provide valuable insights into the electronic properties of a molecule by determining the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In a study on azido (B1232118) Pt(IV) compounds containing picoline, the HOMO-LUMO energy gaps were calculated to explain the charge transfer within the molecules. nih.gov For this compound, such calculations would help in understanding its reactivity in various chemical transformations.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Pyridine Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.35 |

Note: This data is hypothetical and serves to illustrate the output of a DFT calculation for a molecule similar to this compound.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The electrostatic potential (ESP) surface of a molecule illustrates the charge distribution and is a valuable tool for predicting how a molecule will interact with other molecules. The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the ESP surface would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions, such as hydrogen bonding. DFT calculations are used to generate these maps. For example, in a study of azido Pt(IV) compounds, the ESP distribution was used to identify possible reaction sites. nih.gov

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectra with experimentally recorded spectra, the accuracy of the computational model can be assessed, and the vibrational modes can be assigned to specific molecular motions (e.g., stretching, bending). Such analyses have been performed for related molecules like 2-amino-5-chloropyridine, where the calculated and experimental frequencies were found to be in good agreement. mdpi.com

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Pyridine Analog

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3435 | O-H stretch |

| ν(C=C) | 1610 | 1605 | Ring C=C stretch |

| ν(C-Cl) | 750 | 748 | C-Cl stretch |

| ν(C-I) | 580 | 575 | C-I stretch |

Note: The data presented is illustrative and not specific to this compound.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). q-chem.com

Simulation of Electronic Excitation Spectra

TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that a molecule absorbs. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption peak. This information allows for the simulation of a molecule's UV-Vis spectrum. For novel compounds like this compound, TD-DFT can be a powerful predictive tool. For instance, TD-DFT has been used to identify trends in the electronic structure of pyridone-substituted phthalocyanines. researchgate.net

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for a Halogenated Pyridine Analog

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.10 | 302 | 0.15 |

| S₀ → S₂ | 4.55 | 272 | 0.08 |

| S₀ → S₃ | 5.20 | 238 | 0.21 |

Note: This data is hypothetical and intended to illustrate the results of a TD-DFT calculation for a molecule with a similar chromophore to this compound.

Elucidation of Electronic Transitions and Excited State Properties

The electronic transitions and excited-state properties of this compound are critical for understanding its photochemical behavior and potential applications in areas such as photosensitizers or photoredox catalysis. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra and characterizing the nature of excited states. mdpi.comacs.orggaussian.com

The electronic transitions in molecules like this compound are typically π → π* and n → π* in nature. The presence of the halogen atoms (chlorine and iodine) and the hydroxyl group significantly influences the energies of the molecular orbitals. The lone pairs on the nitrogen and oxygen atoms give rise to n → π* transitions, which are generally lower in energy and intensity compared to the π → π* transitions of the aromatic system. The heavy iodine atom can also introduce spin-orbit coupling effects, potentially influencing the rates of intersystem crossing to triplet excited states. acs.org

Table 1: Predicted Electronic Transitions and Excited State Properties of this compound (based on analogous compounds)

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Orbital Contributions |

| n → π | 300-350 | Low | HOMO-1 (nO,N) → LUMO (π) |

| π → π | 250-300 | High | HOMO (π) → LUMO (π) |

| π → π | <250 | Moderate | Deeper π orbitals → LUMO+n (π) |

Note: These values are estimations based on computational studies of similar halogenated pyridinol and heterocyclic compounds. The actual experimental values may vary.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules in solution, offering insights into conformational changes and interactions with the solvent environment. nih.govacs.orgpku.edu.cnmdpi.com

Dynamic Behavior and Conformational Fluctuations in Solution

In solution, this compound is not a static entity. The pyridinol ring itself is largely planar, but the orientation of the hydroxyl proton can fluctuate. More significantly, the molecule as a whole will undergo translational and rotational diffusion. MD simulations, using force fields like AMBER or GROMOS, can track the trajectory of each atom over time, revealing the conformational landscape of the molecule. acs.orgmdpi.com

For a molecule like this compound, key conformational aspects to investigate would include the planarity of the ring system under thermal motion and the rotational barrier of the C-O bond of the hydroxyl group. While significant out-of-plane distortions are unlikely for the rigid pyridine ring, fluctuations in bond lengths and angles will occur. The interactions with solvent molecules will play a crucial role in stabilizing different transient conformations.

Solvent Effects on Molecular Properties

The nature of the solvent can have a profound impact on the molecular properties of this compound. Solvents can influence the tautomeric equilibrium between the pyridin-2-ol and its corresponding pyridin-2(1H)-one form, although for most substituted pyridin-2-ols, the ol form is dominant in the gas phase and non-polar solvents. Polar protic solvents can form hydrogen bonds with the hydroxyl group and the nitrogen atom, affecting the electronic structure and reactivity. acs.org

Table 2: Predicted Solvent Effects on the Properties of this compound

| Solvent | Predicted Effect |

| Water (polar, protic) | Strong hydrogen bonding to the -OH group and N atom, potentially stabilizing the pyridin-2-one tautomer to a greater extent. May lead to a blue shift in n → π* transitions. |

| Acetonitrile (B52724) (polar, aprotic) | Dipole-dipole interactions will dominate. Less specific hydrogen bonding compared to water. |

| Hexane (B92381) (non-polar) | Weak van der Waals interactions. The pyridin-2-ol tautomer is expected to be strongly favored. |

Computational Analysis of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. rsc.orgacs.org

Transition State Characterization for Synthetic Pathways

The synthesis of this compound likely involves electrophilic halogenation of a precursor pyridin-2-ol. For instance, the iodination of 4-chloropyridin-2-ol would proceed through a transition state where the iodine electrophile is coordinated to the pyridine ring. DFT calculations can be employed to locate the geometry of this transition state and calculate its energy. researchgate.net

The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.orgarxiv.org Computational studies on the halogenation of pyridines have indicated that the reaction mechanism can be complex, and the nature of the transition state can be influenced by the specific halogenating agent and reaction conditions. researchgate.net

Energy Profile Determination for Key Chemical Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a chemical transformation can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and rate (kinetics).

For a hypothetical reaction, such as a nucleophilic substitution at the C4 or C5 position of this compound, DFT calculations can determine the activation energy (the energy difference between the reactants and the transition state). Comparing the activation energies for substitution at different positions can predict the regioselectivity of the reaction.

Table 3: Hypothetical Energy Profile Data for a Nucleophilic Aromatic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State (Attack at C4) | +25.3 (Hypothetical) |

| Intermediate (Meisenheimer complex at C4) | +15.8 (Hypothetical) |

| Transition State (Attack at C5) | +28.1 (Hypothetical) |

| Intermediate (Meisenheimer complex at C5) | +18.2 (Hypothetical) |

| Products | Variable (depends on nucleophile and leaving group) |

Note: These are hypothetical values to illustrate the type of data obtained from computational analysis. The actual values would depend on the specific nucleophile and reaction conditions.

Theoretical Insights into Tautomeric Equilibria

The tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms is a subject of significant interest in computational and theoretical chemistry. For substituted pyridin-2-ols, including this compound, this equilibrium is influenced by the electronic and steric effects of the substituents, as well as by the surrounding environment. Theoretical studies, primarily employing density functional theory (DFT) and ab initio methods, provide valuable insights into the relative stabilities of the tautomers and the factors governing their interconversion. These computational approaches allow for the elucidation of thermodynamic parameters and the exploration of reaction pathways that are often challenging to determine experimentally.

Relative Stability of Pyridin-2-ol and Pyridin-2(1H)-one Tautomers

In the gas phase, the 2-hydroxypyridine (B17775) (lactim) form is generally found to be the more stable tautomer for the parent compound and for many of its substituted derivatives. chemrxiv.org This preference is often attributed to the aromatic stabilization of the pyridine ring in the lactim form. However, the presence and position of substituents can modulate this energy difference.

A computational study on chlorine monosubstituted 2-hydroxypyridine has shown that the position of the chlorine atom significantly impacts the tautomeric equilibrium. rsc.org For instance, chlorination at the 5- or 6-position strongly stabilizes the lactim tautomer. rsc.org Conversely, when chlorine is at the 3- or 4-position, the energy difference between the lactim and lactam forms is smaller, leading to comparable populations of both tautomers. rsc.org

For this compound, it can be inferred that the electron-withdrawing nature of both the chloro and iodo substituents will play a crucial role. The inductive effects of these halogens are expected to influence the acidity of the hydroxyl group and the basicity of the ring nitrogen, thereby affecting the tautomeric preference.

The following table, based on computational data for 4-chloropyridin-2-ol, illustrates the relative energies of the two tautomers. It is important to note that these values are for a related compound and serve as an approximation for the behavior of this compound. The addition of an iodine atom at the 5-position would further influence these values due to its own electronic and steric effects.

| Tautomer | Computational Method | Relative Energy (kJ/mol) in Gas Phase |

|---|---|---|

| 4-chloro-pyridin-2-ol (Lactim) | DFT/B3LYP | 0.00 |

| 4-chloro-pyridin-2(1H)-one (Lactam) | DFT/B3LYP | ~1-5 |

Note: The data in this table is illustrative and based on general findings for 4-chloropyridin-2-ol, as specific computational results for this compound were not available in the cited literature.

Environmental and Substituent Effects on Tautomerism

The tautomeric equilibrium of pyridin-2-ols is highly sensitive to both the nature of the substituents on the pyridine ring and the surrounding solvent environment.

Substituent Effects:

The electronic properties of substituents significantly influence the relative stability of the tautomeric forms. Electron-withdrawing groups, such as halogens, can have a pronounced effect. A computational study on 2- and 4-pyridones has shown that substituent inductive effects (from Cl and F) can modulate the position of the tautomeric equilibrium. nih.gov For this compound, both the chlorine at the 4-position and the iodine at the 5-position are electron-withdrawing. Their combined inductive and potential resonance effects will impact the electron distribution in the pyridine ring, affecting the proton affinity of the nitrogen atom and the acidity of the hydroxyl group. Studies on other halogenated pyridines suggest that halogenation can stabilize the lactim form, though the effect is position-dependent. rsc.org

Environmental Effects:

The polarity of the solvent plays a critical role in determining the predominant tautomeric form. In non-polar solvents, the less polar lactim (pyridin-2-ol) form is generally favored. wikipedia.org Conversely, polar solvents tend to stabilize the more polar lactam (pyridin-2(1H)-one) form due to more favorable solute-solvent interactions, such as hydrogen bonding. wikipedia.org This is because the lactam tautomer typically possesses a larger dipole moment than the lactim form.

For this compound, it is expected that in polar protic solvents like water or alcohols, the equilibrium will shift towards the pyridin-2(1H)-one form. In contrast, in non-polar solvents like hexane or carbon tetrachloride, the pyridin-2-ol form would likely be more prevalent.

The following interactive table summarizes the expected influence of solvent polarity on the tautomeric equilibrium of a generic halo-substituted pyridin-2-ol, which can be extrapolated to this compound.

| Solvent Type | Dielectric Constant | Expected Predominant Tautomer | Reason |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Low | Pyridin-2-ol (Lactim) | Lower dipole moment of the lactim form is favored. |

| Polar Aprotic (e.g., Acetone) | Medium | Mixture of both, shifting towards Lactam | Increased stabilization of the more polar lactam form. |

| Polar Protic (e.g., Water) | High | Pyridin-2(1H)-one (Lactam) | Strong hydrogen bonding and dipole-dipole interactions stabilize the highly polar lactam form. |

Reactions at the Hydroxyl Moiety

The hydroxyl group at the 2-position of the pyridine ring exists in tautomeric equilibrium with its corresponding pyridone form. However, it predominantly reacts as a nucleophile, allowing for functionalization through alkylation, acylation, and other conversions.

The nucleophilic character of the hydroxyl group facilitates its conversion into ether and ester derivatives through O-alkylation and O-acylation, respectively. These reactions are not only crucial for introducing new functionalities but are also commonly employed as a strategy to protect the hydroxyl group during subsequent manipulations of the halogen atoms.

O-Alkylation: The formation of an ether linkage is typically achieved by treating this compound with an alkylating agent in the presence of a base. A common example is O-methylation to produce 4-Chloro-5-iodo-2-methoxypyridine. bldpharm.com The reaction generally proceeds by deprotonating the hydroxyl group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more potent pyridin-2-olate nucleophile, which then undergoes a Williamson ether synthesis with an alkyl halide (e.g., methyl iodide). Other alkylating agents like dimethyl sulfate (B86663) can also be employed. The choice of base and solvent (commonly a polar aprotic solvent like DMF or acetonitrile) is critical to ensure efficient and selective O-alkylation over potential N-alkylation of the pyridone tautomer. nih.gov

O-Acylation: The hydroxyl group can be readily converted into an ester through reaction with an acylating agent. Standard conditions involve the use of an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the acidic byproduct (HCl or carboxylic acid) generated during the reaction. This transformation yields the corresponding 2-acyloxy derivative, which can be useful for modulating the electronic properties of the molecule or for use as a protecting group that can be easily removed by hydrolysis under basic or acidic conditions.

The hydroxyl group can be converted into other oxygen-containing functionalities to modify the reactivity of the 2-position. A particularly significant transformation is its conversion into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, far more reactive than a hydroxyl group. This conversion is typically accomplished by reacting the pyridinol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a hindered, non-nucleophilic base such as 2,6-lutidine or pyridine at low temperatures. mdpi.com The resulting 4-chloro-5-iodo-pyridin-2-yl trifluoromethanesulfonate becomes a valuable substrate for cross-coupling reactions, enabling functionalization at a position that was previously unreactive under such conditions.

Conversely, O-alkyl protecting groups, such as a methoxymethyl (MOM) ether, can be cleaved to regenerate the hydroxyl group. For instance, a related compound, 2-chloro-4-iodo-5-(methoxymethoxy)pyridine, can be deprotected using aqueous hydrochloric acid in THF to yield the corresponding pyridin-3-ol. This type of deprotection is a standard procedure in multi-step syntheses.

O-Alkylation and O-Acylation Reactions

Transformations Involving the Halogen Atoms

The presence of two different halogen atoms on the pyridine ring, iodine at C5 and chlorine at C4, is a key feature of the molecule's synthetic utility. The significant difference in the reactivity of the C-I and C-Cl bonds towards oxidative addition by palladium(0) catalysts forms the basis for highly chemoselective functionalization. The C-I bond is substantially more reactive, allowing for selective cross-coupling reactions at the 5-position while leaving the C-Cl bond intact for subsequent transformations. nih.govscirp.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound (typically after O-protection), these reactions proceed with high regioselectivity at the C5 position.

Two of the most widely employed palladium-catalyzed reactions for C-C bond formation are the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-I bond with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. scirp.org The reaction is highly efficient for creating biaryl or vinyl-aryl linkages. The chemoselectivity is excellent, with the palladium catalyst preferentially undergoing oxidative addition into the C-I bond over the more robust C-Cl bond.

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product (at C5) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Phenyl |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 4-Methoxyphenyl |

| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | Thiophen-3-yl |

| 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 4-(Trifluoromethyl)phenyl |

Sonogashira Coupling: This reaction forges a bond between the C-I position and a terminal alkyne. beilstein-journals.orgbeilstein-journals.org The classic conditions involve a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine or diisopropylamine) in a solvent like THF or DMF. beilstein-journals.orgcsic.es As with the Suzuki reaction, the greater reactivity of the C-I bond ensures that the alkynyl group is installed exclusively at the 5-position. Copper-free Sonogashira protocols have also been developed. beilstein-journals.orgbeilstein-journals.org

| Alkyne | Catalyst System | Base | Solvent | Product (at C5) |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Phenylethynyl |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | (Trimethylsilyl)ethynyl |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Hex-1-yn-1-yl |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | Tetrabutylphosphonium 4-ethoxyvalerate | [TBP][4EtOV] (IL) | 3-Hydroxyprop-1-yn-1-yl |

Palladium catalysis also enables the formation of bonds between the C5 carbon and heteroatoms like nitrogen, oxygen, or sulfur.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is the premier method for forming C-N bonds. This reaction couples the C-I bond with primary or secondary amines. orgsyn.org The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, XPhos), and a base. The choice of base is crucial; while strong bases like sodium tert-butoxide are common, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often used with functionalized substrates to avoid side reactions like ester hydrolysis. orgsyn.org The reaction demonstrates excellent chemoselectivity for the C-I bond. researchgate.net

Carbon-Sulfur Bond Formation: The formation of thioethers (C-S bonds) can be achieved via palladium-catalyzed coupling between the C-I bond and a thiol. organic-chemistry.org The catalytic system is similar to that used in C-N coupling, typically consisting of a palladium precursor, a phosphine ligand, and a base (e.g., KOtBu). The reaction couples aryl halides with both aryl and alkyl thiols. organic-chemistry.org Alternatively, copper-catalyzed protocols have been shown to be effective, selectively activating the carbon-iodine bond over carbon-chlorine bonds for reaction with a sulfur source. d-nb.info

Carbon-Oxygen Bond Formation: While less common for this specific substrate, the palladium-catalyzed Buchwald-Hartwig C-O coupling (etherification) can be used to form diaryl ethers by reacting the C-I bond with phenols. These reactions typically require more forcing conditions than the corresponding C-N couplings.

Carbon-Carbon Bond Formation

Nucleophilic Displacement of Chlorine and Iodine

The pyridine ring in this compound is activated towards nucleophilic substitution, particularly at the positions bearing the halogen atoms. The electron-withdrawing nature of the ring nitrogen facilitates the attack of nucleophiles.

Generally, the iodine atom is a better leaving group than the chlorine atom due to the weaker carbon-iodine bond compared to the carbon-chlorine bond. Consequently, nucleophilic substitution reactions often occur selectively at the C-5 position, replacing the iodine atom. ambeed.comevitachem.com Strong nucleophiles such as amines or thiols can displace the iodine atom to form corresponding substituted pyridine derivatives. ambeed.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are also commonly employed to form new carbon-carbon and carbon-nitrogen bonds at this position. evitachem.com

However, the chlorine atom at the C-4 position can also undergo nucleophilic substitution, although typically under more forcing conditions or with specific catalysts. smolecule.com The relative reactivity of the two halogen atoms can be influenced by the reaction conditions and the nature of the nucleophile.

Metalation Reactions (e.g., Lithiation, Grignard Formation)

Metalation reactions, particularly lithiation and Grignard formation, are powerful tools for the functionalization of this compound and related structures. These reactions involve the replacement of a halogen atom with a metal, creating a highly reactive organometallic intermediate that can then be quenched with various electrophiles.

Lithiation: The iodine atom in halopyridines can serve as a directing group for metal insertion. ambeed.com Treatment of halopyridines with strong lithium bases like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures can lead to regioselective lithiation. For instance, 5-bromo-2,3-dichloropyridine (B1281206) can be lithiated at the 5-position, followed by reaction with iodine to produce 2,3-dichloro-5-iodopyridine. google.com Similarly, lithiation of 3-chloropyridine (B48278) with LDA at -78 °C occurs regioselectively at the C-4 position. In the context of this compound, the iodine at the C-5 position would be the most likely site for lithium-halogen exchange.

Grignard Formation: Grignard reagents can be prepared by reacting organic halides with magnesium metal. adichemistry.com These organomagnesium compounds are valuable nucleophiles for forming new carbon-carbon bonds. adichemistry.com The preparation of Grignard reagents from halopyridines is a well-established method. For example, 2-iodo-pyridin-3-ol can be converted to its corresponding Grignard reagent. d-nb.info In the case of this compound, the more reactive carbon-iodine bond would be expected to undergo oxidative insertion with magnesium to form the Grignard reagent at the C-5 position. This intermediate can then react with various electrophiles.

| Metalation Reaction | Reagent | Typical Conditions | Product Type |

| Lithiation | n-Butyllithium or LDA | Low temperature (e.g., -78 °C) in an inert solvent (e.g., THF) | Lithiated pyridine intermediate |

| Grignard Formation | Magnesium metal | Anhydrous ether solvent (e.g., THF, diethyl ether) | Pyridyl Grignard reagent |

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene, making it less reactive towards electrophilic substitution and more reactive towards nucleophilic substitution. uoanbar.edu.iq The substituents already present on the this compound ring significantly influence the regioselectivity and rate of further reactions.

Regioselectivity in Further Substitutions of the Pyridine Nucleus

The existing substituents—a hydroxyl (or keto) group at C-2, a chlorine at C-4, and an iodine at C-5—direct the position of any further substitution on the pyridine ring.

For electrophilic substitution , the electron-donating hydroxyl group (in its phenol (B47542) form) would direct incoming electrophiles to the ortho and para positions. However, the deactivating effect of the nitrogen atom and the two halogen atoms makes electrophilic substitution challenging. uoanbar.edu.iq

For nucleophilic substitution , the electron-withdrawing nature of the pyridine nitrogen activates the ring, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iq In this compound, the C-4 position, bearing a chlorine atom, is a prime site for nucleophilic attack. The C-6 position is also activated. The regioselectivity of nucleophilic attack can be sensitive to reaction conditions and the specific nucleophile used. mdpi.com

Influence of Existing Substituents on Ring Activation/Deactivation

The substituents on the pyridine ring of this compound have a combined effect on its reactivity.

Hydroxyl Group (at C-2): In its pyridin-2-ol form, the hydroxyl group is an activating, electron-donating group due to resonance. libretexts.orglibretexts.org It increases the electron density of the ring, making it more susceptible to electrophilic attack, although this is still generally difficult for pyridines. In its pyridin-2-one tautomeric form, the carbonyl group is electron-withdrawing.

Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, which deactivates the entire ring towards electrophilic attack and activates it towards nucleophilic attack, especially at the alpha (C-2, C-6) and gamma (C-4) positions. uoanbar.edu.iq

| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |

| Hydroxyl/Keto | C-2 | Activating (hydroxyl) / Deactivating (keto) | Modulates electron density and tautomeric equilibrium |

| Chlorine | C-4 | Deactivating (Inductive), Weakly Donating (Resonance) | Decreases overall reactivity to electrophiles, activates for nucleophilic attack |

| Iodine | C-5 | Deactivating (Inductive), Weakly Donating (Resonance) | Decreases overall reactivity to electrophiles |

| Pyridine Nitrogen | N-1 | Deactivating (Inductive and Resonance) | Strongly deactivates towards electrophiles, activates towards nucleophiles |

Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, leading to reactions such as N-alkylation, N-acylation, and, notably, N-oxidation.

N-Oxidation and its Impact on Reactivity

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids.

The formation of the N-oxide has a profound impact on the reactivity of the pyridine ring. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing inductively. This dual nature significantly alters the electronic properties of the ring.

Activation towards Electrophilic Substitution: The N-oxide group increases the electron density at the C-2, C-4, and C-6 positions, making the ring more susceptible to electrophilic attack, particularly at the C-4 position.

Modified Nucleophilic Substitution: While the N-oxide group activates the ring for electrophilic attack, it can also influence the reactivity towards nucleophiles. The positive charge on the nitrogen atom still facilitates nucleophilic attack, and the N-oxide can be a good leaving group in certain reactions.

Rearrangement Reactions: Pyridine N-oxides can undergo various rearrangement reactions upon treatment with certain reagents, such as acetic anhydride or phosphorus oxychloride, to introduce substituents at the C-2 position.

The N-oxidation of this compound would likely enhance its reactivity towards electrophiles at the C-6 position and potentially modify the conditions required for nucleophilic displacement of the halogen atoms.

Chemical Reactivity and Derivatization of 4 Chloro 5 Iodopyridin 2 Ol

Quaternization Reactions

The quaternization of the nitrogen atom in the pyridine (B92270) ring is a fundamental reaction for pyridines, leading to the formation of pyridinium (B92312) salts. For 4-chloro-5-iodopyridin-2-ol, this reaction is influenced by the electronic properties of the substituents and the inherent tautomerism of the 2-hydroxypyridine (B17775) moiety. This compound exists in a tautomeric equilibrium with 4-chloro-5-iodo-1,2-dihydropyridin-2-one. The pyridin-2-one form often predominates, and reactions with alkylating agents can lead to either N-alkylation (quaternization of the ring nitrogen) or O-alkylation.

Direct experimental data on the quaternization of this compound is not extensively available in the reviewed literature. However, the reactivity can be inferred from studies on related substituted pyridines and pyrimidinones. The nitrogen atom in the pyridine ring possesses a lone pair of electrons and is susceptible to electrophilic attack by alkylating agents such as alkyl halides or sulfates. The presence of electron-withdrawing halogen substituents (chloro and iodo groups) on the pyridine ring decreases the nucleophilicity of the nitrogen atom, making quaternization reactions more challenging compared to unsubstituted pyridine.

N-alkylation of pyrimidinones, which are structurally related to the pyridin-2-one tautomer of this compound, has been demonstrated with various alkylating agents. la-press.org For instance, the N1-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one has been successfully achieved using reagents like 2-chloroacetamide (B119443) and diethyl 2-bromomalonate. la-press.org These reactions often require a base to deprotonate the N-H group of the pyridinone tautomer, followed by nucleophilic attack on the alkylating agent.

The quaternization of pyridines has been shown to proceed with alkyl halides, and the reaction conditions can influence the outcome. For example, the quaternization of pyridine rings with ethyl iodide has been used in the synthesis of polyelectrolyte brushes. rsc.org In another study, the quaternization of various pyridines with methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside was achieved, with reaction times and yields depending on the basicity and steric hindrance of the pyridine derivative. mdpi.com For instance, the reaction with pyridine yielded the corresponding pyridinium salt in 78% yield after 14 days at 70 °C, while the more sterically hindered 2-methylpyridine (B31789) gave a lower yield. mdpi.com

The following table summarizes quaternization reactions of some substituted pyridines, which can serve as a model for the expected reactivity of this compound.

Table 1: Examples of Quaternization Reactions of Substituted Pyridines

| Pyridine Derivative | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | - | 70 °C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78% | mdpi.com |

| 2-Methylpyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | - | 70 °C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate | 31% | mdpi.com |

| 4-(N,N-Dimethylamino)pyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | CH₃CN | 70 °C, 1 month | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-4-(N,N-dimethylamino)pyridinium tosylate | - | mdpi.com |

| Isoquinoline | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | - | 70 °C, 216 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | 72% | mdpi.com |

| 4-(Trichloromethyl)pyrimidin-2(1H)-one | 2-Chloroacetamide | - | - | 1-(2-Amino-2-oxoethyl)-4-(trichloromethyl)pyrimidin-2(1H)-one | - | la-press.org |

Advanced Applications in Chemical Synthesis and Materials Science

A Versatile Building Block in Organic Synthesis

The reactivity of the chloro, iodo, and hydroxyl groups on the pyridine (B92270) core makes 4-Chloro-5-iodopyridin-2-ol a valuable starting material for the synthesis of more complex molecules. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for sequential and site-selective functionalization.

Precursor for Complex Polyfunctional Heterocyclic Systems

The synthesis of polyfunctionalized pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals and functional materials. researchgate.net this compound can serve as a key intermediate in the construction of such systems. For instance, the more reactive C-I bond can be selectively targeted in cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups at the 5-position. beilstein-journals.orgbeilstein-journals.org Subsequent reactions at the less reactive C-Cl bond can then introduce further diversity. orgchemres.org The hydroxyl group can also be modified, for example, through oxidation to a carbonyl or etherification. evitachem.com This stepwise functionalization provides a route to a wide array of substituted pyridin-2-ol derivatives with tailored electronic and steric properties.

| Reaction Type | Reactive Site | Potential Reagents | Potential Products |

| Suzuki-Miyaura Coupling | C-I | Arylboronic acids, Pd catalyst | 5-Aryl-4-chloro-pyridin-2-ol |

| Sonogashira Coupling | C-I | Terminal alkynes, Pd/Cu catalysts | 5-Alkynyl-4-chloro-pyridin-2-ol |

| Buchwald-Hartwig Amination | C-Cl | Amines, Pd catalyst | 4-Amino-5-iodo-pyridin-2-ol |

| Etherification | O-H | Alkyl halides, base | 2-Alkoxy-4-chloro-5-iodopyridine |

This table presents potential reactions based on the known reactivity of similar functional groups on pyridine rings.

Synthesis of Advanced Ligands for Coordination Chemistry